dodecylamine butyrate
Description
Dodecylamine butyrate is a hypothetical compound formed by the reaction of dodecylamine (a primary amine with a 12-carbon alkyl chain) and butyric acid (a short-chain fatty acid). Dodecylamine (CAS 124-22-1) is widely used as a surfactant, flotation agent, and reducing agent in nanoparticle synthesis . Butyrate salts, such as sodium butyrate, are known for modulating histone acetylation and cellular metabolism . A theoretical combination of these moieties could yield a compound with amphiphilic properties, blending the surfactant capabilities of dodecylamine with the metabolic activity of butyrate.
Properties
CAS No. |
17615-97-3 |
|---|---|
Molecular Formula |
C16H35NO2 |
Molecular Weight |
273.461 |
IUPAC Name |
butanoic acid;dodecan-1-amine |
InChI |
InChI=1S/C12H27N.C4H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3-4(5)6/h2-13H2,1H3;2-3H2,1H3,(H,5,6) |
InChI Key |
FVFBVVJTNCFAKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN.CCCC(=O)O |
Synonyms |
dodecylamine butyrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Dodecylamine and Comparable Compounds
Q & A
Basic: What experimental precautions are critical when handling dodecylamine butyrate in laboratory settings?
Methodological Answer:
this compound requires stringent safety protocols due to its reactivity. Key precautions include:
- Protective Equipment : Use chemically resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks, as amine vapors can irritate mucous membranes .
- Incompatibility Management : Avoid proximity to strong acids, oxidizers, or nitrites, which may trigger hazardous reactions (e.g., nitrosamine formation) .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption .
Basic: How can researchers assess the thermal stability of this compound under varying experimental conditions?
Methodological Answer:
Thermal stability analysis should follow a tiered approach:
Differential Scanning Calorimetry (DSC) : Identify decomposition onset temperatures and exothermic peaks under controlled heating rates (e.g., 10°C/min) .
Isothermal Studies : Incubate samples at target temperatures (e.g., 40–100°C) and monitor degradation via HPLC or GC-MS at intervals .
Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, ethanol) to rule out catalytic decomposition .
Documentation should align with ICH Q1A guidelines for forced degradation studies .
Basic: What methodological frameworks are recommended for optimizing this compound synthesis?
Methodological Answer:
Use factorial design to systematically evaluate reaction parameters:
- Variables : Temperature (60–100°C), molar ratios (amine:ester), catalyst loading (e.g., 1–5 mol%) .
- Response Metrics : Yield (gravimetric analysis), purity (NMR integration), and reaction time .
- Statistical Analysis : Apply ANOVA to identify significant factors and optimize conditions via response surface methodology (RSM) .
Include negative controls (e.g., catalyst-free reactions) to validate mechanistic assumptions .
Advanced: How can contradictory data on this compound’s solubility in polar solvents be resolved?
Methodological Answer:
Contradictions often arise from:
- Impurity Effects : Characterize batches via LC-MS to detect trace surfactants or byproducts influencing solubility .
- Solvent Pre-treatment : Remove dissolved oxygen/moisture using molecular sieves or argon sparging to standardize solvent polarity .
- Dynamic Light Scattering (DLS) : Monitor aggregate formation in real-time to distinguish true solubility from colloidal dispersion .
Publish raw data (e.g., temperature-dependent solubility curves) to enable cross-study comparisons .
Advanced: What mechanistic pathways explain this compound’s reactivity with nitrosating agents?
Methodological Answer:
The reaction likely proceeds via:
Nitrosamine Formation : Nucleophilic attack by the amine group on nitrosonium ions (NO⁺), forming N-nitrosododecylamine. Validate intermediates using FTIR or NMR .
pH Dependence : Quantify reaction rates under acidic (pH <3) vs. neutral conditions to assess protonation’s role in reactivity .
Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and activation energies .
Mitigation strategies include adding ascorbic acid to scavenge nitrosating agents .
Advanced: How can batch-to-batch variability in this compound purity impact reproducibility in cell-based assays?
Methodological Answer:
Variability arises from:
- Residual Solvents : Quantify via GC headspace analysis; even 0.1% ethanol can alter membrane permeability in cell assays .
- Counterion Content : Use ion chromatography to measure trace chloride or acetate, which may interfere with ionic signaling pathways .
Standardization Protocol : - Request peptide-grade QC (HPLC purity >98%, TFA removal <1%) for sensitive assays .
- Pre-test each batch in a pilot assay (e.g., cytotoxicity screen) before full-scale experiments .
Advanced: What experimental designs are suitable for studying this compound’s role in lipid bilayer interactions?
Methodological Answer:
Adopt a multi-technique approach:
Langmuir Trough : Measure monolayer compression isotherms to assess insertion efficiency into phospholipid films .
Fluorescence Anisotropy : Label this compound with BODIPY to track rotational mobility in bilayers .
MD Simulations : Use GROMACS to model alkyl chain penetration depth and hydrogen bonding with phosphate groups .
Correlate findings with DSC data on bilayer phase transitions .
Advanced: How can AI-driven tools like COMSOL Multiphysics enhance predictive modeling of this compound’s diffusion kinetics?
Methodological Answer:
Integrate AI with multiphysics models:
- Parameter Optimization : Train neural networks on experimental diffusion coefficients (e.g., from Franz cells) to predict permeability under untested conditions (pH, temperature) .
- Real-Time Adjustments : Use reinforcement learning to adapt simulation parameters (e.g., mesh granularity) based on convergence rates .
Validate models against experimental data using k-fold cross-validation .
Advanced: What decomposition pathways dominate when this compound is exposed to UV light in aqueous media?
Methodological Answer:
Photodegradation mechanisms include:
Radical Formation : UV-induced homolytic cleavage of C-N bonds, generating alkyl radicals detectable via EPR .
Oxidation : Hydroxyl radical attack on the butyrate moiety, producing carboxylic acid byproducts (LC-MS/MS) .
Hydrolysis : pH-dependent ester cleavage, monitored via NMR peak shifts (e.g., ester carbonyl at δ 170 ppm) .
Use quartz reactors with controlled wavelength UV lamps (e.g., 254 nm) for reproducible studies .
Advanced: How can researchers reconcile discrepancies between theoretical and experimental partition coefficients (logP) for this compound?
Methodological Answer:
Discrepancies often stem from:
- Ionization Effects : Measure logP at physiologically relevant pH (e.g., 7.4) using shake-flask methods with octanol/water systems, accounting for ion-pair formation .
- Conformational Analysis : Compare computational logP (e.g., ACD/Labs) with experimental values to identify dominant molecular conformers in solution .
Report both calculated (CLOGP) and experimental values with standard deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
